molecular formula C14H23ClN2 B2439579 [(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine CAS No. 108010-87-3

[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine

Cat. No.: B2439579
CAS No.: 108010-87-3
M. Wt: 254.8
InChI Key: FTIYRWFCGLICAC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine is an organic compound that belongs to the class of substituted amines This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a diethylpropane-1,3-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine typically involves the reaction of 4-chlorobenzyl chloride with diethylpropane-1,3-diamine under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogenating agents to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • Chloropyramine hydrochloride
  • 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine

Uniqueness

N-[(4-chlorophenyl)methyl]-N’,N’-diethylpropane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it valuable for targeted research and applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c1-3-17(4-2)11-5-10-16-12-13-6-8-14(15)9-7-13/h6-9,16H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIYRWFCGLICAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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